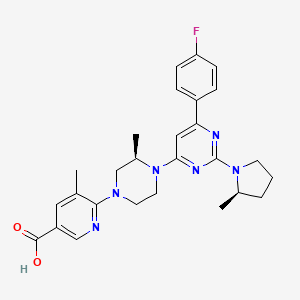

TRPV1 antagonist 5

Descripción

Propiedades

Número CAS |

878811-00-8 |

|---|---|

Fórmula molecular |

C27H31FN6O2 |

Peso molecular |

490.6 g/mol |

Nombre IUPAC |

6-[(3R)-4-[6-(4-fluorophenyl)-2-[(2R)-2-methylpyrrolidin-1-yl]pyrimidin-4-yl]-3-methylpiperazin-1-yl]-5-methylpyridine-3-carboxylic acid |

InChI |

InChI=1S/C27H31FN6O2/c1-17-13-21(26(35)36)15-29-25(17)32-11-12-33(19(3)16-32)24-14-23(20-6-8-22(28)9-7-20)30-27(31-24)34-10-4-5-18(34)2/h6-9,13-15,18-19H,4-5,10-12,16H2,1-3H3,(H,35,36)/t18-,19-/m1/s1 |

Clave InChI |

ZCCXMOUUPUIVNZ-RTBURBONSA-N |

SMILES isomérico |

C[C@@H]1CCCN1C2=NC(=CC(=N2)N3CCN(C[C@H]3C)C4=NC=C(C=C4C)C(=O)O)C5=CC=C(C=C5)F |

SMILES canónico |

CC1CCCN1C2=NC(=CC(=N2)N3CCN(CC3C)C4=NC=C(C=C4C)C(=O)O)C5=CC=C(C=C5)F |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

MK-2295; MK2295; MK 2295. |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of the TRPV1 Antagonist 5'-Iodoresiniferatoxin

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed examination of the molecular mechanisms underlying the action of the potent Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist, 5'-iodoresiniferatoxin (5'-IRTX). It includes a summary of its binding kinetics, a review of its effects on channel function, and comprehensive protocols for key experimental assays.

Introduction to TRPV1 and its Antagonism

The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is a non-selective cation channel predominantly expressed in primary sensory neurons. It functions as a polymodal integrator of noxious stimuli, including high temperatures (>42°C), acidic conditions (pH < 6), and pungent compounds like capsaicin from chili peppers. Activation of TRPV1 leads to an influx of cations, primarily Ca2+ and Na+, resulting in depolarization of the neuron and the sensation of pain. Due to its critical role in nociception, TRPV1 has emerged as a significant target for the development of novel analgesic drugs.

TRPV1 antagonists are compounds that block the activation of the channel, thereby preventing the transmission of pain signals. These antagonists can be classified based on their mode of action, with competitive antagonists binding to the same site as agonists like capsaicin. 5'-iodoresiniferatoxin (5'-IRTX), a synthetic analog of the potent TRPV1 agonist resiniferatoxin (B1680534) (RTX), is a powerful competitive antagonist of the TRPV1 receptor.

Mechanism of Action of 5'-Iodoresiniferatoxin (5'-IRTX)

5'-IRTX acts as a competitive antagonist at the TRPV1 receptor, effectively blocking channel activation by various stimuli. Its mechanism involves binding to the vanilloid binding pocket within the transmembrane domain of the TRPV1 channel protein. This binding prevents the conformational changes necessary for channel opening in response to agonists.

Interestingly, while primarily an antagonist, some studies have reported that 5'-IRTX can exhibit partial agonist activity under certain conditions, particularly at higher concentrations. This dual activity highlights the complexity of TRPV1 modulation and is an important consideration in its pharmacological profiling.

Quantitative Data for TRPV1 Antagonists

The following table summarizes key quantitative data for 5'-IRTX and other common TRPV1 antagonists for comparative purposes.

| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) | Species | Reference |

| 5'-Iodoresiniferatoxin (5'-IRTX) | TRPV1 | [3H]RTX Binding | 5.8 | - | Human (HEK293 cells) | [1] |

| 5'-Iodoresiniferatoxin (5'-IRTX) | TRPV1 | Capsaicin-induced current inhibition | - | 3.9 | Rat (Xenopus oocytes) | [2] |

| Capsazepine | TRPV1 | [3H]RTX Binding | 3890 | - | Rat (DRG membranes) | [2] |

| A-425619 | TRPV1 | Capsaicin-induced Ca2+ influx | - | 4.6 | Human (HEK293 cells) | [3] |

| AMG 9810 | TRPV1 | Capsaicin-induced Ca2+ influx | - | 33 | Human (HEK293 cells) | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of TRPV1 antagonists like 5'-IRTX.

This protocol describes a competitive binding assay to determine the affinity of a test compound for the TRPV1 receptor using [3H]resiniferatoxin ([3H]RTX) as the radioligand.

Materials:

-

HEK293 cells stably expressing human or rat TRPV1

-

Cell harvesting buffer (e.g., PBS with 5 mM EDTA)

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.1% BSA)

-

[3H]Resiniferatoxin (RTX)

-

Unlabeled RTX (for non-specific binding determination)

-

Test compound (e.g., 5'-IRTX) at various concentrations

-

Glass fiber filters

-

Scintillation cocktail and vials

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation:

-

Culture TRPV1-expressing HEK293 cells to confluency.

-

Harvest cells using cell harvesting buffer and centrifuge at 1000 x g for 5 minutes.

-

Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize using a Dounce homogenizer.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

-

Discard the supernatant and resuspend the membrane pellet in assay buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well:

-

50 µL of assay buffer

-

25 µL of [3H]RTX (at a final concentration of ~0.1-0.5 nM)

-

25 µL of test compound at various concentrations (or assay buffer for total binding, or a high concentration of unlabeled RTX for non-specific binding).

-

100 µL of the cell membrane preparation (containing 10-50 µg of protein).

-

-

Incubate the plate at 37°C for 60 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific [3H]RTX binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

This protocol outlines the use of the fluorescent calcium indicator Fluo-4 AM to measure changes in intracellular calcium concentration in response to TRPV1 activation and inhibition.

Materials:

-

HEK293 cells stably expressing human or rat TRPV1

-

Cell culture medium

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Fluo-4 AM

-

Pluronic F-127

-

TRPV1 agonist (e.g., capsaicin)

-

TRPV1 antagonist (e.g., 5'-IRTX)

-

Fluorescence plate reader or microscope with a camera

Procedure:

-

Cell Plating:

-

Seed TRPV1-expressing HEK293 cells into a 96-well black-walled, clear-bottom plate at a density of 40,000-80,000 cells per well and culture overnight.

-

-

Dye Loading:

-

Prepare a Fluo-4 AM loading solution by dissolving Fluo-4 AM in DMSO and then diluting it in HBSS containing Pluronic F-127 to a final concentration of 2-5 µM.

-

Remove the culture medium from the cells and add 100 µL of the Fluo-4 AM loading solution to each well.

-

Incubate the plate at 37°C for 60 minutes in the dark.

-

-

Antagonist Incubation:

-

Wash the cells twice with HBSS.

-

Add 100 µL of HBSS containing the desired concentration of the TRPV1 antagonist (e.g., 5'-IRTX) or vehicle control to each well.

-

Incubate at room temperature for 15-30 minutes in the dark.

-

-

Measurement of Calcium Flux:

-

Place the plate in a fluorescence plate reader.

-

Measure baseline fluorescence (Excitation: ~490 nm, Emission: ~525 nm).

-

Add the TRPV1 agonist (e.g., capsaicin) to each well at a concentration known to elicit a robust response (e.g., EC80).

-

Immediately begin recording fluorescence intensity every 1-2 seconds for 2-3 minutes.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

-

Normalize the response to the vehicle control.

-

Plot the normalized response against the log concentration of the antagonist to generate a dose-response curve and determine the IC50 value.

-

This protocol describes the whole-cell patch-clamp technique to directly measure ion channel currents and assess the effect of antagonists.

Materials:

-

TRPV1-expressing cells (e.g., HEK293 or primary dorsal root ganglion neurons)

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with NaOH.

-

Internal (pipette) solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 5 Mg-ATP, 0.5 Na-GTP, pH 7.2 with CsOH.

-

Patch-clamp amplifier, micromanipulator, and microscope.

-

Borosilicate glass capillaries for pulling patch pipettes.

-

TRPV1 agonist (e.g., capsaicin) and antagonist (e.g., 5'-IRTX).

Procedure:

-

Preparation:

-

Plate cells on glass coverslips.

-

Place a coverslip in the recording chamber and perfuse with the external solution.

-

Pull a patch pipette with a resistance of 3-6 MΩ when filled with the internal solution.

-

-

Giga-seal Formation and Whole-Cell Configuration:

-

Approach a single cell with the pipette and form a high-resistance (>1 GΩ) seal with the cell membrane.

-

Apply a brief suction to rupture the membrane patch to achieve the whole-cell configuration.

-

-

Current Recording:

-

Clamp the cell at a holding potential of -60 mV.

-

Apply a voltage ramp or step protocol to measure baseline currents.

-

Perfuse the cell with the external solution containing a known concentration of the TRPV1 agonist (e.g., 1 µM capsaicin) to activate TRPV1 channels and record the inward current.

-

After washing out the agonist, pre-incubate the cell with the antagonist for 1-2 minutes.

-

Co-apply the agonist and the antagonist and record the current.

-

-

Data Analysis:

-

Measure the peak current amplitude in the presence and absence of the antagonist.

-

Calculate the percentage of inhibition for each concentration of the antagonist.

-

Generate a dose-response curve and determine the IC50 value.

-

4.4.1. Capsaicin-Induced Pain Model

This model assesses the ability of a test compound to block acute pain induced by the direct activation of TRPV1.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Capsaicin solution (e.g., 1 µg in 20 µL of saline with 1% ethanol)

-

Test compound (e.g., 5'-IRTX) formulated for administration (e.g., intraperitoneal, oral)

-

Observation chambers with a clear floor

Procedure:

-

Acclimation:

-

Acclimate the mice to the observation chambers for at least 30 minutes before testing.

-

-

Compound Administration:

-

Administer the test compound or vehicle at the desired dose and route. The pre-treatment time will depend on the pharmacokinetic profile of the compound.

-

-

Capsaicin Injection and Observation:

-

Inject 20 µL of the capsaicin solution subcutaneously into the plantar surface of the hind paw.

-

Immediately after injection, place the mouse back into the observation chamber and record the cumulative time spent licking or flinching the injected paw for the first 5 minutes.

-

-

Data Analysis:

-

Compare the licking/flinching time between the vehicle-treated and compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in nocifensive behavior indicates analgesic efficacy.

-

4.4.2. Formalin-Induced Pain Model

This model is used to assess both acute and tonic inflammatory pain.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Formalin solution (2.5% in saline)

-

Test compound (e.g., 5'-IRTX)

-

Observation chambers

Procedure:

-

Acclimation and Compound Administration:

-

Follow the same procedures as in the capsaicin-induced pain model.

-

-

Formalin Injection and Observation:

-

Inject 20 µL of the formalin solution subcutaneously into the plantar surface of the hind paw.

-

Observe the mice and record the cumulative time spent licking or flinching the injected paw during two distinct phases:

-

Phase 1 (Acute Phase): 0-5 minutes post-injection (reflects direct nociceptor activation).

-

Phase 2 (Tonic Phase): 15-30 minutes post-injection (reflects inflammatory pain and central sensitization).

-

-

-

Data Analysis:

-

Analyze the data for Phase 1 and Phase 2 separately.

-

Compare the licking/flinching time between the vehicle-treated and compound-treated groups for each phase.

-

Visualizations

References

An In-depth Technical Guide to TRPV1 Antagonist 5: Structure, Synthesis, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the transient receptor potential vanilloid 1 (TRPV1) antagonist 5, identified as 6-Bromo-2-(3-(trifluoromethyl)-2,3′-bipyridin-6-yl)-1H-benzo[d]imidazole. The document details its chemical structure and presents two distinct, scalable synthetic routes. Furthermore, it contextualizes the antagonist's function by exploring the TRPV1 signaling pathway and the general mechanism of action for competitive TRPV1 antagonists. While specific quantitative biological data for this particular compound is not publicly available, this guide furnishes detailed experimental protocols for its synthesis and for a general TRPV1 antagonist activity assay, providing a foundational resource for researchers in pain, inflammation, and related therapeutic areas.

Chemical Structure and Identification

TRPV1 antagonist 5 is a potent antagonist of the TRPV1 receptor. Its systematic IUPAC name is 6-Bromo-2-(3-(trifluoromethyl)-2,3′-bipyridin-6-yl)-1H-benzo[d]imidazole. The chemical structure is presented below:

Molecular Formula: C₁₉H₁₁BrF₃N₄

Molecular Weight: 447.22 g/mol

Chemical Structure:

Synthesis of this compound

A scalable, multi-kilogram synthesis of this compound has been developed, featuring a key Suzuki-Miyaura reaction and selective oxidation. Two primary routes for the synthesis have been established, differing in the oxidation method of the key intermediate, 6′-methyl-3-(trifluoromethyl)-2,3′-bipyridine.

Synthesis Workflow Diagram

The following diagram illustrates the general synthetic workflow for producing this compound.

Caption: General synthetic workflow for this compound via two routes.

Experimental Protocols for Synthesis

The following protocols are adapted from the scalable synthesis methodology.[1]

Table 1: Summary of Reagents and Conditions for Synthesis

| Step | Reaction | Key Reagents | Solvent | Conditions | Yield |

| 1 | Suzuki-Miyaura Coupling | 2-chloro-3-(trifluoromethyl)pyridine, (6-methylpyridin-3-yl)boronic acid, Pd(PPh₃)₄, Na₂CO₃ | Toluene (B28343), H₂O | Reflux, 4h | Not specified |

| 2A (Route 1) | Oxidation to Carboxylic Acid | 6′-methyl-3-(trifluoromethyl)-2,3′-bipyridine, SeO₂, Pyridine (B92270) | Pyridine | 110 °C, 24h | Not specified |

| 2B (Route 2) | Oxidation to Aldehyde | 6′-methyl-3-(trifluoromethyl)-2,3′-bipyridine, SeO₂, 1,4-dioxane (B91453), H₂O | 1,4-dioxane | Reflux, 2h | Not specified |

| 3A (Route 1) | Amide Coupling and Cyclization | Carboxylic acid intermediate, 4-bromobenzene-1,2-diamine, HBTU, DIPEA | 1,4-dioxane, Acetic Acid, Toluene | 25 °C (coupling), 110 °C (cyclization) | Not specified |

| 3B (Route 2) | Condensation and Oxidative Cyclization | Aldehyde intermediate, 4-bromobenzene-1,2-diamine, 1,4-benzoquinone | Acetonitrile | Reflux, 2h | Not specified |

Protocol 1: Synthesis of 6′-methyl-3-(trifluoromethyl)-2,3′-bipyridine (Key Intermediate)

-

To a solution of 2-chloro-3-(trifluoromethyl)pyridine and (6-methylpyridin-3-yl)boronic acid in toluene, add an aqueous solution of sodium carbonate.

-

Add tetrakis(triphenylphosphine)palladium(0) as a catalyst.

-

Heat the mixture to reflux for 4 hours.

-

Upon completion, cool the reaction mixture and perform an aqueous workup.

-

Extract the product with a suitable organic solvent (e.g., hexane (B92381) to minimize triphenylphosphine (B44618) oxide impurities).

-

Purify the crude product to obtain 6′-methyl-3-(trifluoromethyl)-2,3′-bipyridine.

Protocol 2: Route 1 - Synthesis of this compound via Carboxylic Acid Intermediate

-

Oxidation: Dissolve 6′-methyl-3-(trifluoromethyl)-2,3′-bipyridine in pyridine and add selenium dioxide. Heat the mixture at 110 °C for 24 hours. After cooling, perform an aqueous workup and acidify to precipitate the carboxylic acid intermediate.

-

Amide Coupling: To a solution of the carboxylic acid intermediate and 4-bromobenzene-1,2-diamine in 1,4-dioxane, add HBTU and DIPEA. Stir at room temperature for 5 hours.

-

Cyclization: Evaporate the solvent in vacuo. Add acetic acid and toluene to the residue and heat at 110 °C for 12 hours.

-

Purification: Cool the reaction mixture and purify the product by recrystallization or chromatography.

Protocol 3: Route 2 - Synthesis of this compound via Aldehyde Intermediate

-

Oxidation: Dissolve 6′-methyl-3-(trifluoromethyl)-2,3′-bipyridine in a mixture of 1,4-dioxane and water. Add a controlled amount of selenium dioxide and reflux for 2 hours.

-

Condensation and Oxidative Cyclization: To the resulting aldehyde intermediate in acetonitrile, add 4-bromobenzene-1,2-diamine and 1,4-benzoquinone. Heat the mixture to reflux for 2 hours.

-

Purification: Concentrate the reaction mixture in vacuo. Add ethyl acetate (B1210297) and treat with activated carbon. Filter and purify the product by recrystallization.

Biological Context: TRPV1 Signaling and Antagonism

The TRPV1 Signaling Pathway

TRPV1 is a non-selective cation channel predominantly expressed in nociceptive sensory neurons. It acts as a polymodal integrator of noxious stimuli, including heat (>43°C), acidosis (low pH), and pungent compounds like capsaicin. Activation of TRPV1 leads to an influx of Ca²⁺ and Na⁺ ions, causing membrane depolarization and the initiation of an action potential that is transmitted to the central nervous system, resulting in the sensation of pain.

The activity of TRPV1 is also modulated by various inflammatory mediators, such as bradykinin (B550075) and nerve growth factor, which can sensitize the channel through intracellular signaling cascades involving protein kinase A (PKA) and protein kinase C (PKC). This sensitization lowers the activation threshold of TRPV1, contributing to thermal hyperalgesia and allodynia in inflammatory conditions.

Caption: Simplified TRPV1 signaling pathway and the inhibitory action of an antagonist.

Mechanism of Action of this compound

As a competitive antagonist, it is hypothesized that this compound binds to the same site on the TRPV1 channel as agonists like capsaicin. This binding prevents the conformational changes necessary for channel opening, thereby blocking the influx of cations and subsequent neuronal signaling. This mechanism effectively inhibits the perception of pain stimuli that are mediated through TRPV1 activation.

Biological Activity and Experimental Protocols

Quantitative Data

General Experimental Protocol for TRPV1 Antagonist Activity Assay

A common method to assess the activity of TRPV1 antagonists is through a calcium imaging assay using cells that express the TRPV1 channel, such as HEK293 cells stably transfected with the human TRPV1 gene.

Protocol: In Vitro Calcium Imaging Assay

-

Cell Culture: Culture HEK293-hTRPV1 cells in a suitable medium (e.g., DMEM supplemented with 10% FBS and a selection antibiotic) in a 96-well plate until they reach 80-90% confluency.

-

Dye Loading: Wash the cells with a buffered saline solution (e.g., HBSS). Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 30-60 minutes.

-

Compound Incubation: Wash the cells to remove excess dye. Add varying concentrations of the test antagonist (this compound) to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

-

Agonist Stimulation and Measurement: Place the plate in a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of kinetic fluorescence measurements. Add a known TRPV1 agonist (e.g., capsaicin) to all wells to stimulate the channels.

-

Data Analysis: Measure the change in fluorescence intensity over time. The antagonist activity is determined by the degree to which the antagonist inhibits the agonist-induced increase in intracellular calcium. Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the antagonist concentration and fitting the data to a dose-response curve.

Conclusion

This compound, 6-Bromo-2-(3-(trifluoromethyl)-2,3′-bipyridin-6-yl)-1H-benzo[d]imidazole, is a molecule of significant interest for which scalable synthetic routes have been established. While its specific biological potency remains to be publicly detailed, its structural class and the well-understood mechanism of TRPV1 antagonism suggest its potential as a valuable tool for research and as a lead compound in the development of novel analgesics and anti-inflammatory agents. The protocols and pathway information provided in this guide offer a solid foundation for further investigation and development of this and related compounds.

References

Unveiling the Molecular Handshake: A Technical Guide to the TRPV1 Antagonist 5 (SB-452533) Binding Site

For Researchers, Scientists, and Drug Development Professionals

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a critical player in pain and temperature sensation, making it a prime target for the development of novel analgesics. Among the numerous antagonists developed, a class of urea-based compounds has shown significant promise. This technical guide provides an in-depth exploration of the binding site of a key representative of this class, "TRPV1 antagonist 5," also known as SB-452533, on the TRPV1 channel. We will delve into the structural basis of this interaction, supported by quantitative data and detailed experimental methodologies.

The Vanilloid Pocket: A Prime Target for Antagonism

The binding site for SB-452533 and other competitive antagonists is located within the "vanilloid pocket," a well-characterized region within the transmembrane domain of the TRPV1 channel.[1][2] This pocket is formed by residues from several transmembrane helices (S1-S6) and linkers of adjacent subunits of the homotetrameric channel.[1][3] Cryo-electron microscopy (cryo-EM) studies of TRPV1 in complex with various ligands have been instrumental in elucidating the architecture of this site.[4][5][6]

The binding of SB-452533 to this pocket is thought to stabilize the channel in a closed, non-conductive state, thereby preventing its activation by noxious stimuli such as capsaicin, heat, and protons.[7][8] This competitive antagonism is a key mechanism for its analgesic effects.[9][10]

Key Amino Acid Residues Orchestrating the Interaction

Site-directed mutagenesis studies have been pivotal in identifying the specific amino acid residues that form the binding interface for vanilloid compounds.[1][11] While a crystal structure of SB-452533 in complex with TRPV1 is not publicly available, data from related antagonists and mutagenesis studies point to the critical role of the following residues in the vanilloid pocket:

-

Transmembrane Helix 3 (S3): Residues such as Tyr511 and Ser512 are crucial for the binding of vanilloid ligands.[1]

-

Transmembrane Helix 4 (S4) and the S4-S5 Linker: This region, which includes residues like Met547 (in rat TRPV1) and Thr550, is a major determinant of ligand sensitivity.[1][12] The S4-S5 linker is also involved in the conformational changes that lead to channel gating.[5]

-

Transmembrane Helices 5 and 6 (S5 and S6) of an adjacent subunit: The interface between subunits contributes to the formation of a complete and high-affinity binding pocket.[3]

The interaction of urea-based antagonists like SB-452533 likely involves a network of hydrogen bonds and hydrophobic interactions with these key residues, locking the channel in an inactive conformation.

Quantitative Analysis of Antagonist Binding

The potency of SB-452533 and related urea-based antagonists has been quantified using various in vitro assays. These data are essential for structure-activity relationship (SAR) studies and for comparing the efficacy of different compounds.

| Compound | Assay Type | Species/Cell Line | pKb | pIC50 | IC50 (nM) | Reference |

| SB-452533 | Functional Assay | Rat TRPV1 in HEK293 cells | 7.7 | 7.0 | - | [13] |

| SB-452533 | Functional Assay | - | 7.8 | - | - | [13] |

| A-425619 | Functional Assay | Human TRPV1 | - | - | 4 | [14] |

| A-425619 | Calcium Influx | Rat DRG neurons | - | - | 78 | [15] |

| A-425619 | Calcium Influx | Rat Trigeminal Ganglia | - | - | 115 | [15] |

| A-425619 | Functional Assay | - | - | - | 3-9 |

Experimental Protocols for Characterizing Antagonist Binding

The identification and characterization of the SB-452533 binding site have been made possible through a combination of sophisticated experimental techniques.

Site-Directed Mutagenesis

This technique is used to systematically replace specific amino acids in the TRPV1 protein with others (e.g., alanine) to assess their importance in ligand binding and channel function.

Protocol Outline:

-

Mutant Plasmid Generation: The cDNA encoding TRPV1 is subjected to polymerase chain reaction (PCR) using primers containing the desired mutation.

-

Transfection: The mutated TRPV1 plasmid is introduced into a host cell line (e.g., HEK293 cells) for protein expression.

-

Functional Analysis: The functional properties of the mutant channel are assessed using techniques like calcium imaging or electrophysiology in the presence and absence of the antagonist.

-

Data Analysis: A significant change in the antagonist's potency (e.g., a large increase in IC50) for a particular mutant indicates that the mutated residue is critical for binding or the subsequent conformational change.[11]

FLIPR-Based Calcium Influx Assays

The Fluorometric Imaging Plate Reader (FLIPR) is a high-throughput system used to measure changes in intracellular calcium concentrations, which is a direct indicator of TRPV1 channel activation.[16][17]

Protocol Outline:

-

Cell Culture: HEK293 cells stably expressing TRPV1 are plated in 96- or 384-well microplates.[18]

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the components of a FLIPR Calcium Assay Kit).[19]

-

Compound Addition: The antagonist (SB-452533) at various concentrations is added to the wells, followed by a TRPV1 agonist (e.g., capsaicin).

-

Fluorescence Measurement: The FLIPR instrument measures the change in fluorescence intensity over time. Antagonists will inhibit the agonist-induced increase in fluorescence.

-

Data Analysis: The IC50 value, representing the concentration of antagonist required to inhibit 50% of the agonist response, is calculated from the dose-response curves.[20]

Radioligand Binding Assays

These assays directly measure the binding of a radiolabeled ligand to the receptor. For TRPV1, the potent agonist [3H]-resiniferatoxin (RTX) is often used.[9][21]

Protocol Outline:

-

Membrane Preparation: Membranes from cells or tissues expressing TRPV1 are prepared by homogenization and centrifugation.

-

Binding Reaction: The membranes are incubated with a fixed concentration of [3H]-RTX and varying concentrations of the unlabeled antagonist (the "competitor," e.g., SB-452533).

-

Separation: The membrane-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.

-

Radioactivity Measurement: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the Ki (inhibitory constant) of the antagonist can be determined. A lower Ki value indicates a higher binding affinity.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has revolutionized structural biology, allowing for the determination of high-resolution structures of membrane proteins like TRPV1 in complex with their ligands.[6][22][23]

Protocol Outline:

-

Protein Purification: The TRPV1 protein is expressed and purified in a detergent-solubilized form or reconstituted into lipid nanodiscs.[22]

-

Complex Formation: The purified TRPV1 is incubated with the antagonist to form a stable complex.

-

Vitrification: A small volume of the sample is applied to an EM grid, blotted, and rapidly plunged into liquid ethane (B1197151) to create a thin layer of vitrified ice, preserving the native structure.

-

Data Collection: The vitrified sample is imaged in a transmission electron microscope.

-

Image Processing and 3D Reconstruction: Thousands of particle images are computationally aligned and averaged to generate a high-resolution 3D density map of the TRPV1-antagonist complex.

-

Model Building: An atomic model of the complex is built into the density map, revealing the precise interactions between the antagonist and the channel.

Visualizing the Mechanism and Workflow

To better understand the concepts discussed, the following diagrams illustrate the TRPV1 signaling pathway, the experimental workflow for binding site identification, and the logical relationship of antagonist action.

Caption: TRPV1 channel activation by various stimuli and its inhibition by SB-452533.

Caption: Workflow for identifying and characterizing the antagonist binding site on TRPV1.

Caption: Logical flow of the mechanism of action for SB-452533.

Conclusion and Future Directions

The identification and characterization of the binding site for SB-452533 and other urea-based antagonists on the TRPV1 channel represent a significant advancement in the field of pain research. A deep understanding of this molecular interface, gained through a combination of mutagenesis, functional assays, and structural biology, is crucial for the rational design of next-generation analgesics with improved efficacy and safety profiles. Future research, including the acquisition of a high-resolution structure of SB-452533 in complex with TRPV1, will further refine our understanding of this critical drug-target interaction and pave the way for the development of novel therapies for a wide range of pain conditions.

References

- 1. A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Binding of Capsaicin to the TRPV1 Ion Channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Human TRPV1 structure and inhibition by the analgesic SB-366791 (Journal Article) | OSTI.GOV [osti.gov]

- 5. rcsb.org [rcsb.org]

- 6. Structure of the TRPV1 ion channel determined by electron cryo-microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of small molecule antagonists of TRPV1. — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]

- 8. Discovery of small molecule antagonists of TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. TRPV1: A Potential Drug Target for Treating Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mutagenesis studies of TRPV1 subunit interfaces informed by genomic variant analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of N-(3-fluoro-4-methylsulfonamidomethylphenyl)urea as a potent TRPV1 antagonistic template - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Design, Synthesis, and Evaluation of Isoquinoline Ureas as TRPV1 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Characterization of A-425619 at native TRPV1 receptors: a comparison between dorsal root ganglia and trigeminal ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. moleculardevices.com [moleculardevices.com]

- 17. High-Throughput Approaches to Studying Mechanisms of TRP Channel Activation - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. moleculardevices.com [moleculardevices.com]

- 19. FLIPR Calcium Assay Kits | Molecular Devices [moleculardevices.com]

- 20. researchgate.net [researchgate.net]

- 21. Novel Radiolabeled Vanilloid with Enhanced Specificity for Human Transient Receptor Potential Vanilloid 1 (TRPV1) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A step-by-step protocol for capturing conformational snapshots of ligand gated ion channels by single-particle cryo-EM [escholarship.org]

- 23. rcsb.org [rcsb.org]

Core Selectivity and Specificity Profile of the TRPV1 Antagonist AMG-517

This technical guide provides an in-depth overview of the selectivity and specificity of AMG-517, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. The data herein is compiled for researchers, scientists, and professionals in drug development to facilitate further investigation and application of this compound.

Introduction to TRPV1 and the Role of Antagonists

The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is a non-selective cation channel that plays a crucial role in the detection and signaling of noxious stimuli, including heat, protons (low pH), and capsaicin—the pungent compound in chili peppers.[1][2] Its activation leads to a burning pain sensation. Consequently, TRPV1 has emerged as a significant target for the development of novel analgesics to treat various pain conditions.[3][4] TRPV1 antagonists, such as AMG-517, are designed to block the activation of this channel, thereby mitigating pain signals.[5]

Quantitative Selectivity and Specificity Data

The following tables summarize the in vitro potency and selectivity of AMG-517 against TRPV1 activation by various stimuli and its binding affinity to human and rat TRPV1 channels.

Table 1: Inhibitory Potency of AMG-517 against Various TRPV1 Activators

| Activator | Assay Type | Species/Cell Line | IC50 (nM) | Reference |

| Capsaicin | ⁴⁵Ca²⁺ Influx | Human TRPV1-CHO | 0.76 | [6] |

| Protons (pH 5.0) | ⁴⁵Ca²⁺ Influx | Human TRPV1-CHO | 0.62 | [6] |

| Heat (45°C) | ⁴⁵Ca²⁺ Influx | Human TRPV1-CHO | 1.3 | [6] |

| Capsaicin | Inward Current | Human TRPV1-expressing cells | ~1-2 | [1] |

| Protons | Inward Current | Human TRPV1-expressing cells | ~1-2 | [1] |

| Heat | Inward Current | Human TRPV1-expressing cells | ~1-2 | [1] |

| Capsaicin | Native TRPV1 Activation | Rat Dorsal Root Ganglion Neurons | 0.68 | [6][7] |

Table 2: Competitive Binding Affinity of AMG-517

| Species | Parameter | Value (nM) | Reference |

| Human TRPV1 | Kb (dissociation constant) | 6.2 | [6][7] |

| Rat TRPV1 | Kb (dissociation constant) | 4.2 | [6][7] |

AMG-517 is characterized as a highly selective TRPV1 antagonist.[6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the TRPV1 signaling pathway and a typical experimental workflow for evaluating a TRPV1 antagonist.

Caption: TRPV1 signaling pathway and point of antagonism.

Caption: General workflow for TRPV1 antagonist evaluation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to characterize AMG-517.

4.1. In Vitro Calcium Influx Assay

-

Objective: To determine the inhibitory concentration (IC50) of AMG-517 against TRPV1 activation.

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human TRPV1.

-

Methodology:

-

Cells are cultured in appropriate media and seeded into 96-well plates.

-

The cells are then loaded with a calcium-sensitive dye (e.g., Fluo-4 AM) or prepared for ⁴⁵Ca²⁺ uptake.

-

Varying concentrations of AMG-517 are pre-incubated with the cells.

-

TRPV1 is activated by adding a specific stimulus:

-

Chemical Activation: Capsaicin (e.g., 500 nM).

-

Proton Activation: Acidic buffer (e.g., pH 5.0).

-

Thermal Activation: The plate is heated to a specific temperature (e.g., 45°C).

-

-

The change in intracellular calcium is measured using a fluorometric imaging plate reader (FLIPR) for fluorescent dyes or a scintillation counter for ⁴⁵Ca²⁺.

-

The data is normalized to control wells (with and without agonist, without antagonist), and IC50 values are calculated using a four-parameter logistic equation.[1][6]

-

4.2. Electrophysiology Patch-Clamp Assay

-

Objective: To measure the direct inhibition of ion currents through the TRPV1 channel.

-

Cell Line: HEK293 cells or Dorsal Root Ganglion (DRG) neurons expressing TRPV1.

-

Methodology:

-

Whole-cell patch-clamp recordings are performed on individual cells.

-

The cell is held at a specific membrane potential (e.g., -60 mV).

-

A TRPV1 agonist (capsaicin, low pH, or heat) is applied to elicit an inward current.

-

After a stable baseline current is established, the agonist is co-applied with varying concentrations of AMG-517.

-

The reduction in the agonist-induced current is measured to determine the inhibitory effect of the antagonist.

-

4.3. In Vivo Capsaicin-Induced Flinching Model

-

Objective: To assess the in vivo efficacy of AMG-517 in a model of acute pain.

-

Animal Model: Male Sprague-Dawley rats.

-

Methodology:

-

Animals are orally administered with either vehicle or varying doses of AMG-517 (e.g., 0.3-3 mg/kg).[6]

-

After a set pre-treatment time, a dilute solution of capsaicin is injected into the plantar surface of one hind paw.

-

The number of flinches of the injected paw is counted for a defined period (e.g., 5 minutes) post-injection.

-

The dose-dependent reduction in flinching behavior is used to determine the minimally effective dose (MED) and the ED50 of the compound.[7]

-

Concluding Remarks

AMG-517 is a potent and selective competitive antagonist of the TRPV1 channel, effectively blocking its activation by capsaicin, protons, and heat.[6] While it has demonstrated significant analgesic effects in preclinical models, its development has been hampered by the on-target side effect of hyperthermia, a common challenge for this class of drugs.[5][6] The data and protocols presented in this guide offer a comprehensive profile of AMG-517, serving as a valuable resource for researchers exploring the therapeutic potential and physiological roles of TRPV1.

References

- 1. apexbt.com [apexbt.com]

- 2. apexbt.com [apexbt.com]

- 3. Discovery of first-in-class highly selective TRPV1 antagonists with dual analgesic and hypoglycemic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent progress in the development of selective TRPV1 antagonists for pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. AMG-517 - Wikipedia [en.wikipedia.org]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

In Vitro Characterization of a Potent TRPV1 Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of a representative potent Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist. The TRPV1 ion channel, a key player in pain and temperature sensation, is a prime target for the development of novel analgesics.[1][2][3] This document details the experimental protocols and data interpretation necessary to thoroughly profile a TRPV1 antagonist in a preclinical setting.

Quantitative Data Summary

The in vitro activity of a TRPV1 antagonist is typically assessed through a battery of assays to determine its potency, selectivity, and mechanism of action. The following tables summarize key quantitative data for a hypothetical, yet representative, potent TRPV1 antagonist, herein referred to as "Antagonist 5".

Table 1: Potency of Antagonist 5 against Human TRPV1 Activation

| Activation Mode | Assay Type | Agonist | IC₅₀ (nM) |

| Chemical (Vanilloid) | Calcium Imaging (FLIPR) | Capsaicin (B1668287) (100 nM) | 5.7 |

| Thermal | Whole-Cell Patch Clamp | Heat (43°C) | 6.0 |

| Protons | Calcium Imaging (FLIPR) | pH 5.5 | 3.0 |

Data compiled from representative values found in scientific literature.[4]

Table 2: Selectivity Profile of Antagonist 5

| Target | Assay Type | Functional Inhibition (IC₅₀, µM) |

| TRPV1 | Calcium Imaging | 0.0057 |

| TRPA1 | Calcium Imaging | > 10 |

| TRPM8 | Calcium Imaging | > 10 |

| TRPV2 | Calcium Imaging | > 10 |

| TRPV3 | Calcium Imaging | > 10 |

| TRPV4 | Calcium Imaging | > 10 |

Selectivity is a critical parameter to minimize off-target effects. A desirable antagonist exhibits high potency for TRPV1 with minimal activity against other related TRP channels.[1][4]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the accurate in vitro characterization of a TRPV1 antagonist.

Cell Culture and Transfection

HEK-293 cells stably expressing human TRPV1 are commonly used for in vitro assays.[5][6][7]

-

Cell Line: Human Embryonic Kidney (HEK-293) cells stably transfected with the human TRPV1 gene.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Subculturing: Cells are passaged upon reaching 80-90% confluency.

Calcium Imaging Assay (FLIPR)

This high-throughput assay measures changes in intracellular calcium concentration upon channel activation.[5][6][7]

-

Cell Plating: Seed TRPV1-expressing HEK-293 cells into 96-well or 384-well black-walled, clear-bottom plates and culture overnight.

-

Dye Loading: Wash cells with assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES). Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in assay buffer for 1 hour at 37°C.[5][7]

-

Compound Addition: Add varying concentrations of the antagonist to the wells and incubate for a specified period (e.g., 15-30 minutes).

-

Agonist Stimulation: Add a known TRPV1 agonist (e.g., capsaicin for chemical activation or acidified buffer for proton activation) to the wells.

-

Data Acquisition: Measure fluorescence intensity before and after agonist addition using a fluorescent imaging plate reader (FLIPR).

-

Data Analysis: Calculate the inhibition of the agonist-induced calcium response at each antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Whole-Cell Patch Clamp Electrophysiology

This technique provides a more direct measure of ion channel activity by recording the ionic currents flowing through the channel.

-

Cell Preparation: Plate TRPV1-expressing cells on glass coverslips for recording.

-

Recording Setup: Use a patch-clamp amplifier and data acquisition system.

-

Pipette Solution (Intracellular): Contains a physiological concentration of ions, a calcium buffer, and ATP.

-

Bath Solution (Extracellular): Contains a physiological concentration of ions.

-

Recording Procedure:

-

Form a high-resistance seal (giga-seal) between the patch pipette and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell membrane at a holding potential (e.g., -60 mV).

-

Apply a TRPV1 agonist (e.g., capsaicin or heat via a heated perfusion system).

-

Record the resulting inward current.

-

Perfuse the antagonist at various concentrations prior to agonist application to determine its inhibitory effect.

-

-

Data Analysis: Measure the peak current amplitude in the presence and absence of the antagonist. Calculate the percentage of inhibition and determine the IC₅₀.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding.

TRPV1 Signaling Pathway

Activation of the TRPV1 channel leads to an influx of cations, primarily Ca²⁺ and Na⁺, which depolarizes the neuron and initiates a cascade of downstream signaling events.[8][9]

Caption: TRPV1 channel activation and downstream signaling cascade leading to pain sensation.

Experimental Workflow for In Vitro Antagonist Characterization

The following diagram illustrates the typical workflow for characterizing a TRPV1 antagonist in vitro.

Caption: A streamlined workflow for the in vitro characterization of a TRPV1 antagonist.

Logical Relationship of Antagonist Action

This diagram illustrates the competitive nature of "Antagonist 5" at the TRPV1 channel.

Caption: Competitive antagonism at the TRPV1 channel binding site.

References

- 1. books.rsc.org [books.rsc.org]

- 2. TRPV1 - Wikipedia [en.wikipedia.org]

- 3. A journey from molecule to physiology and in silico tools for drug discovery targeting the transient receptor potential vanilloid type 1 (TRPV1) channel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Assay of TRPV1 Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluorescence-Based Assay for TRPV1 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

- 9. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

Navigating the Landscape of Pain and Inflammation: A Technical Guide to Preclinical Data of Representative TRPV1 Antagonists

Disclaimer: The compound "TRPV1 antagonist 5" is not a publicly recognized designation. This document provides a detailed overview of preclinical data for well-characterized, representative Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists—AMG 517, JNJ-17203212, and GRC 6211—to serve as a technical guide for researchers, scientists, and drug development professionals.

Introduction

The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is a non-selective cation channel predominantly expressed in primary sensory neurons. It functions as a polymodal integrator of noxious stimuli, including heat, protons (acidic conditions), and various endogenous and exogenous chemical ligands like capsaicin, the pungent component of chili peppers. Activation of TRPV1 on nociceptive nerve fibers leads to the influx of calcium and sodium ions, depolarization, and the subsequent transmission of pain signals. It also triggers the release of pro-inflammatory neuropeptides such as Calcitonin Gene-Related Peptide (CGRP) and Substance P, contributing to neurogenic inflammation. Given its central role in pain and inflammation, TRPV1 has emerged as a promising therapeutic target for the development of novel analgesics. This guide delves into the preclinical data of three distinct TRPV1 antagonists, offering a comparative look at their in vitro and in vivo profiles.

Core Preclinical Data Summary

The following sections provide a detailed summary of the preclinical data for AMG 517, JNJ-17203212, and GRC 6211, presented in a structured format for ease of comparison and analysis.

AMG 517

Overview

AMG 517 is a potent and selective TRPV1 antagonist that has been extensively studied in preclinical models. It effectively blocks the activation of TRPV1 by various stimuli, including capsaicin, heat, and protons.

Data Presentation

Table 1: In Vitro Potency of AMG 517

| Assay Type | Species/Cell Line | Agonist | IC50 / Ki | Reference(s) |

| 45Ca2+ Influx | Human TRPV1-expressing CHO cells | Capsaicin (500 nM) | 0.76 nM | [1] |

| 45Ca2+ Influx | Human TRPV1-expressing CHO cells | Acid (pH 5.0) | 0.62 nM | [1] |

| 45Ca2+ Influx | Human TRPV1-expressing CHO cells | Heat (45°C) | 1.3 nM | [1] |

| Inward Current Inhibition | Rat Dorsal Root Ganglion Neurons | Capsaicin | 0.68 nM | [2] |

| Competitive Antagonism | Rat TRPV1 | - | Kb = 4.2 nM | [1] |

| Competitive Antagonism | Human TRPV1 | - | Kb = 6.2 nM | [1] |

Table 2: In Vivo Efficacy of AMG 517

| Animal Model | Species | Endpoint | Route of Administration | Dose(s) | Efficacy | Reference(s) |

| Capsaicin-Induced Flinching | Rat | Number of Flinches | Oral | 0.3 mg/kg | Minimally effective dose | [1] |

| Capsaicin-Induced Flinching | Rat | Number of Flinches | Oral | ED50 = 0.33 mg/kg | Dose-dependent decrease | [2] |

| CFA-Induced Thermal Hyperalgesia | Rat | Paw Withdrawal Latency | Oral | MED = 0.83 mg/kg | Reversal of hyperalgesia | [2] |

| SADBE-Induced Chronic Itch | Mouse | Scratching Bouts | Intraperitoneal | 30 mg/kg | Reduction in scratching |

Experimental Protocols

In Vitro 45Ca2+ Influx Assay

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human TRPV1.

-

Methodology:

-

Cells are plated in 96-well plates and grown to confluence.

-

The growth medium is replaced with a buffer containing 45Ca2+.

-

Cells are pre-incubated with varying concentrations of AMG 517 or vehicle.

-

TRPV1 is activated by adding an agonist (capsaicin, acidic buffer, or heat).

-

After a short incubation period, the assay is terminated by washing the cells to remove extracellular 45Ca2+.

-

Intracellular 45Ca2+ is quantified using a scintillation counter.

-

IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

-

In Vivo Capsaicin-Induced Flinching Model

-

Species: Male Sprague-Dawley rats.

-

Methodology:

-

Rats are orally administered with AMG 517 or vehicle.

-

After a predetermined time for drug absorption, a small volume of capsaicin solution is injected into the plantar surface of one hind paw.

-

The number of flinches of the injected paw is counted for a set period (e.g., 5 minutes) immediately following the injection.

-

The efficacy of AMG 517 is determined by the reduction in the number of flinches compared to the vehicle-treated group.

-

Signaling Pathways and Experimental Workflows

References

The Therapeutic Potential of 5'-Iodoresiniferatoxin (TRPV1 Antagonist 5) in Neuropathic Pain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuropathic pain, a debilitating chronic condition arising from damage to the somatosensory nervous system, presents a significant therapeutic challenge. The Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key integrator of noxious stimuli, has emerged as a promising target for the development of novel analgesics. This technical guide provides an in-depth overview of the therapeutic potential of 5'-Iodoresiniferatoxin (I-RTX), a potent and selective TRPV1 antagonist, in the context of neuropathic pain. We consolidate preclinical data, detail essential experimental protocols for its evaluation, and present visual representations of its mechanism of action and experimental workflows to facilitate further research and development in this area.

Introduction to TRPV1 and Neuropathic Pain

The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is a non-selective cation channel predominantly expressed in primary sensory neurons.[1] It is activated by a variety of noxious stimuli, including high temperatures (>43°C), acidic conditions, and endogenous and exogenous ligands like capsaicin, the pungent component of chili peppers.[2] In neuropathic pain states, there is often an upregulation and sensitization of TRPV1 channels in both the peripheral and central nervous systems.[3] This heightened TRPV1 activity contributes to the characteristic symptoms of neuropathic pain, such as mechanical allodynia (pain from a non-painful stimulus) and thermal hyperalgesia (exaggerated pain from a painful stimulus). Therefore, antagonizing the TRPV1 channel presents a rational therapeutic strategy for mitigating neuropathic pain.

5'-Iodoresiniferatoxin (I-RTX): A Selective TRPV1 Antagonist

5'-Iodoresiniferatoxin (I-RTX) is a powerful competitive antagonist of the TRPV1 receptor.[4] It is a derivative of resiniferatoxin (B1680534) (RTX), a potent TRPV1 agonist. The iodination at the 5' position of the vanilloid ring dramatically shifts its pharmacological profile from an agonist to a potent antagonist.[4] Preclinical studies have extensively utilized I-RTX as a pharmacological tool to investigate the role of TRPV1 in various pain models.

Preclinical Efficacy of 5'-Iodoresiniferatoxin in Neuropathic Pain Models

Numerous preclinical studies have demonstrated the analgesic potential of I-RTX in rodent models of neuropathic and inflammatory pain. These studies provide compelling evidence for its ability to alleviate key symptoms of these debilitating conditions.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from preclinical investigations of I-RTX in models of neuropathic and inflammatory pain.

| Table 1: Efficacy of 5'-Iodoresiniferatoxin in Neuropathic Pain Models | |||||

| Animal Model | Species | I-RTX Dose | Route of Administration | Pain-Related Behavior Assessed | Key Findings |

| Chronic Constriction Injury (CCI) | Rat | 200 µg | Intrathecal | Mechanical Allodynia, Thermal Hyperalgesia, Cold Allodynia | Significantly attenuated mechanical allodynia, thermal hyperalgesia, and cold allodynia.[5] |

| Spinal Nerve Ligation (SNL) | Rat | 0.1 and 0.5 nmol/site | Intra-hippocampal | Mechanical Allodynia | Partially attenuated bilateral mechanical allodynia.[3] |

| TNF-α Induced Pain | Rat | 1.9 µg/kg | Intrathecal | Mechanical Allodynia, Thermal Hyperalgesia | Alleviated TNF-α-induced mechanical allodynia and thermal hyperalgesia.[6] |

| Table 2: Efficacy of 5'-Iodoresiniferatoxin in Inflammatory Pain Models | |||||

| Animal Model | Species | I-RTX Dose | Route of Administration | Pain-Related Behavior Assessed | Key Findings |

| Complete Freund's Adjuvant (CFA) | Rat | 50 nM (10 µL) | Intraplantar | Mechanical Hypersensitivity | Significantly reduced C5a-induced mechanical sensitization.[4] |

| Capsaicin-Induced Pain | Rat | 0.05 nmol | Intraplantar | Thermal Allodynia | Inhibited the heat threshold-lowering effect of RTX by 51%.[7] |

| Acetic Acid-Induced Writhing | Mouse | Not specified | Not specified | Writhing Responses | Inhibited acetic acid-induced writhing.[8] |

Mechanism of Action and Signaling Pathways

5'-Iodoresiniferatoxin exerts its analgesic effects by competitively binding to the TRPV1 receptor, thereby preventing its activation by endogenous and exogenous agonists. This blockade inhibits the influx of cations (primarily Ca2+ and Na+) into the sensory neuron, which in turn prevents neuronal depolarization and the subsequent transmission of pain signals to the central nervous system.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for key experiments cited in the evaluation of 5'-Iodoresiniferatoxin.

In Vivo Animal Models of Neuropathic Pain

5.1.1. Chronic Constriction Injury (CCI) Model in Rats

This model induces neuropathic pain through loose ligation of the sciatic nerve.[8][9]

-

Animals: Male Sprague-Dawley rats (200-250 g).

-

Anesthesia: Isoflurane (2-3% in oxygen) or intraperitoneal injection of a ketamine/xylazine cocktail.

-

Surgical Procedure:

-

Place the anesthetized rat in a prone position and shave the lateral aspect of the thigh.

-

Make a small skin incision and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.

-

Carefully free the nerve from surrounding connective tissue.

-

Tie four loose ligatures (4-0 chromic gut) around the sciatic nerve at approximately 1 mm intervals. The ligatures should be tightened until a slight constriction is observed, without arresting epineural blood flow.

-

Close the muscle layer and skin with sutures.

-

-

Post-operative Care: Administer analgesics as per institutional guidelines for 2-3 days post-surgery. Monitor for signs of infection.

-

Behavioral Testing: Assess for mechanical allodynia and thermal hyperalgesia starting 7-14 days post-surgery.

5.1.2. Complete Freund's Adjuvant (CFA) Induced Inflammatory Pain Model in Rats

This model induces a localized and persistent inflammation, leading to pain hypersensitivity.[10][11]

-

Animals: Male Sprague-Dawley rats (180-220 g).

-

CFA Preparation: Emulsify CFA (containing heat-killed Mycobacterium tuberculosis) with an equal volume of sterile saline or phosphate-buffered saline (PBS).

-

Induction of Inflammation:

-

Briefly anesthetize the rat with isoflurane.

-

Inject 100-150 µL of the CFA emulsion into the plantar surface of one hind paw.

-

-

Behavioral Testing: Assess for mechanical allodynia and thermal hyperalgesia 24-48 hours after CFA injection.

Behavioral Assessment of Pain

5.2.1. Assessment of Mechanical Allodynia (von Frey Test)

This test measures the paw withdrawal threshold to a mechanical stimulus.[3][12]

-

Apparatus: A set of calibrated von Frey filaments or an electronic von Frey apparatus.

-

Procedure:

-

Place the rat in an elevated mesh-floored chamber and allow it to acclimate for at least 15-20 minutes.

-

Apply the von Frey filament to the plantar surface of the hind paw with increasing force until the filament bends.

-

A positive response is a sharp withdrawal of the paw.

-

Determine the 50% paw withdrawal threshold using the up-down method.

-

5.2.2. Assessment of Thermal Hyperalgesia (Hargreaves Test)

This test measures the latency of paw withdrawal from a radiant heat source.[2][13]

-

Apparatus: A plantar test apparatus (e.g., Hargreaves apparatus).

-

Procedure:

-

Place the rat in a plexiglass chamber on a glass floor and allow it to acclimate.

-

Position the radiant heat source under the plantar surface of the hind paw.

-

Activate the heat source and start a timer.

-

The timer stops automatically when the rat withdraws its paw.

-

A cut-off time (e.g., 20-30 seconds) is set to prevent tissue damage.

-

Administration of 5'-Iodoresiniferatoxin

5.3.1. Intrathecal (i.t.) Injection

This method delivers the antagonist directly to the spinal cord.

-

Preparation of I-RTX: Dissolve I-RTX in a vehicle such as 10% DMSO in sterile saline.

-

Procedure:

-

Anesthetize the rat with isoflurane.

-

Insert a 30-gauge needle attached to a microsyringe between the L5 and L6 vertebrae.

-

A tail flick response confirms correct placement in the intrathecal space.

-

Inject a small volume (e.g., 10-20 µL) of the I-RTX solution slowly.

-

5.3.2. Perineural Administration

This method applies the antagonist directly to the sciatic nerve.

-

Procedure:

-

Anesthetize the rat and expose the sciatic nerve as described in the CCI model.

-

Apply a small volume of the I-RTX solution directly onto the surface of the nerve using a microsyringe.

-

In Vitro Calcium Imaging Assay

This assay measures the ability of I-RTX to block TRPV1-mediated calcium influx in cultured cells.[1][14]

-

Cell Culture: Use a cell line stably expressing recombinant human or rat TRPV1 (e.g., HEK293 or CHO cells). Culture the cells in appropriate media and conditions.

-

Dye Loading:

-

Plate the cells onto glass-bottom dishes or 96-well plates.

-

Wash the cells with a physiological buffer (e.g., HBSS).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., 2-5 µM Fluo-4 AM) in buffer for 30-60 minutes at 37°C.

-

Wash the cells 2-3 times with buffer to remove excess dye.

-

-

Imaging and Data Acquisition:

-

Acquire baseline fluorescence images using a fluorescence microscope or plate reader.

-

Add the TRPV1 agonist (e.g., capsaicin) to the cells and record the change in fluorescence intensity over time.

-

To test for antagonism, pre-incubate the cells with I-RTX for a defined period (e.g., 5-15 minutes) before adding the agonist.

-

-

Data Analysis: Quantify the change in fluorescence intensity (ΔF/F0) to determine the extent of calcium influx. Compare the response in the presence and absence of I-RTX to calculate its inhibitory activity (e.g., IC50).

Conclusion and Future Directions

The preclinical data strongly support the potential of 5'-Iodoresiniferatoxin as a therapeutic agent for neuropathic pain. Its selective antagonism of the TRPV1 receptor offers a targeted approach to analgesia. The detailed experimental protocols provided in this guide are intended to facilitate further research into its efficacy, safety, and pharmacokinetic profile. Future studies should focus on optimizing delivery methods to enhance its therapeutic window and exploring its potential in combination therapies. The continued investigation of TRPV1 antagonists like I-RTX holds significant promise for addressing the unmet medical need for effective and safe treatments for neuropathic pain.

References

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. [repository.cam.ac.uk]

- 3. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]

- 4. mdbneuro.com [mdbneuro.com]

- 5. researchgate.net [researchgate.net]

- 6. meliordiscovery.com [meliordiscovery.com]

- 7. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]

- 8. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chronic Constriction Injury Model of Neuropathic Pain [aragen.com]

- 10. 2.5.4 Complete freund’s adjuvant (CFA)-induced inflammatory pain model [bio-protocol.org]

- 11. Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]

- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 14. abcam.com [abcam.com]

A Technical Guide to the Discovery and Development of Novel TRPV1 Antagonists

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Targeting TRPV1

The Transient Receptor Potential Vanilloid 1 (TRPV1), often referred to as the capsaicin (B1668287) receptor, is a non-selective cation channel predominantly expressed in primary sensory neurons.[1][2] It functions as a polymodal molecular integrator of noxious stimuli, including high temperatures (>43°C), acidic conditions (pH < 5.9), and exogenous chemical ligands like capsaicin, the pungent compound in chili peppers.[3][4][5] Upon activation, TRPV1 allows an influx of cations, primarily Ca2+ and Na+, leading to depolarization of the neuron, action potential firing, and ultimately the sensation of pain.[3][6][7]

The expression of TRPV1 is upregulated in various pathological conditions, including inflammatory, neuropathic, and osteoarthritic pain.[5][8][9] This upregulation contributes to the hypersensitivity to pain observed in these chronic conditions. Consequently, blocking the activity of TRPV1 with selective antagonists represents a highly promising therapeutic strategy for novel analgesics.[6][10][11] Over the past two decades, significant efforts in the pharmaceutical industry have been dedicated to the discovery and development of small-molecule TRPV1 antagonists, with several candidates advancing into clinical trials.[10][11][12]

This guide provides a comprehensive overview of the core technical aspects of discovering and developing novel TRPV1 antagonists, from initial screening to preclinical evaluation, summarizing key data, experimental protocols, and the challenges that have emerged from clinical studies.

The TRPV1 Signaling Pathway

TRPV1 is a tetrameric ion channel with each subunit containing six transmembrane domains.[1][4] The channel's activation is a complex process initiated by various stimuli binding to different domains of the protein. For instance, capsaicin binds to a transmembrane pocket, while protons and heat are sensed by the extracellular pore domain and transmembrane domains, respectively.[3]

Activation leads to a conformational change, opening a central pore and allowing cation influx. The subsequent increase in intracellular Ca2+ triggers the release of pro-nociceptive peptides, such as Substance P and Calcitonin Gene-Related Peptide (CGRP), from the sensory neuron terminals, further amplifying the pain signal.[5][6][10] The activity of TRPV1 is also modulated by various intracellular signaling pathways. Inflammatory mediators like bradykinin (B550075) and nerve growth factor (NGF) can sensitize the channel through pathways involving Protein Kinase A (PKA) and Protein Kinase C (PKC), which phosphorylate the TRPV1 protein and lower its activation threshold.[4][7][10]

Drug Discovery and Development Workflow

The process of identifying novel TRPV1 antagonists follows a structured workflow, beginning with broad screening and progressively narrowing down to a single clinical candidate through rigorous testing and optimization.

Key Experimental Protocols

In Vitro Assays

4.1.1. High-Throughput Screening: Fluorescence-Based Calcium Influx Assays This is the primary method for initial screening of large compound libraries.[13]

-

Principle: Cells (typically CHO or HEK293) stably expressing the human or rat TRPV1 channel are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[8][14] Activation of TRPV1 by an agonist (e.g., capsaicin) causes Ca2+ influx, leading to a measurable increase in fluorescence. Antagonists are identified by their ability to inhibit this fluorescence increase.

-

Methodology:

-

Cell Plating: Seed TRPV1-expressing cells into 96- or 384-well microplates and culture overnight.

-

Dye Loading: Wash cells and incubate with a calcium-sensitive dye for approximately 1 hour at 37°C.

-

Compound Addition: Add test compounds (potential antagonists) to the wells and incubate for a defined period (e.g., 15-30 minutes).

-

Agonist Challenge & Reading: Place the plate into a fluorescence imaging plate reader (FLIPR) or a fluorescence drug discovery system (FDDS).[8] Inject an agonist (e.g., capsaicin for vanilloid mode, or a low pH buffer for acid mode) and simultaneously monitor fluorescence changes in real-time.

-

Data Analysis: Calculate the percentage of inhibition for each compound relative to control wells (agonist only vs. no agonist). Determine IC50 values for active compounds.

-

4.1.2. Electrophysiology: Automated Patch-Clamp This technique provides a more detailed characterization of channel blockade.

-

Principle: Measures the flow of ions directly across the cell membrane. It offers high-resolution data on the mechanism of inhibition (e.g., competitive vs. non-competitive) and can assess voltage-dependency.

-

Methodology:

-

Cell Preparation: Use TRPV1-expressing cells in suspension.

-

Automated Patching: Utilize an automated patch-clamp system (e.g., Patchliner, QPatch) to achieve whole-cell patch-clamp configuration on multiple cells simultaneously.

-

Channel Activation: Perfuse the cells with a solution containing a TRPV1 agonist (capsaicin, heat, or low pH) to elicit an inward current.

-

Antagonist Application: After a stable baseline current is established, apply the antagonist at various concentrations and measure the reduction in the agonist-evoked current.

-

Data Analysis: Plot the concentration-response curve to determine the IC50 of the antagonist.

-

In Vivo Efficacy Models

4.2.1. Carrageenan-Induced Thermal Hyperalgesia (Inflammatory Pain) This is a standard model to assess the anti-hyperalgesic effects of compounds in the context of acute inflammation.[15]

-

Principle: Intraplantar injection of carrageenan in the rodent hind paw induces an inflammatory response characterized by heightened sensitivity to thermal stimuli (thermal hyperalgesia).

-

Methodology:

-

Baseline Measurement: Measure the baseline paw withdrawal latency to a radiant heat source (e.g., Hargreaves apparatus) for each animal.

-

Inflammation Induction: Inject a 1-2% solution of carrageenan into the plantar surface of one hind paw.

-

Compound Administration: Administer the test TRPV1 antagonist (typically orally, p.o.) either before or after the carrageenan injection.

-

Post-Treatment Measurement: At various time points after compound administration (e.g., 2-4 hours post-carrageenan), re-measure the paw withdrawal latency.

-

Data Analysis: Efficacy is demonstrated by a significant increase in the paw withdrawal latency (reversal of hyperalgesia) in the drug-treated group compared to the vehicle-treated group.

-

4.2.2. Complete Freund's Adjuvant (CFA) Model (Chronic Inflammatory Pain) This model induces a more persistent inflammatory state, useful for evaluating compounds for chronic pain.[15]

-

Principle: A single intraplantar injection of CFA creates a robust and long-lasting inflammation and thermal hyperalgesia lasting for days to weeks.

-

Methodology:

-

Baseline and Induction: Similar to the carrageenan model, establish baseline thermal sensitivity before injecting CFA into the paw.

-

Chronic Phase Testing: Allow several days for the inflammation to fully develop.

-

Compound Administration: Administer the TRPV1 antagonist orally.

-

Efficacy Measurement: Measure the reversal of thermal hyperalgesia at peak compound exposure times.

-

Data Analysis: Calculate the percent reversal of hyperalgesia compared to vehicle controls.

-

Structure-Activity Relationship (SAR) and Lead Optimization

The optimization of initial "hit" compounds into clinical candidates involves extensive SAR studies. For TRPV1 antagonists, a common pharmacophore has been identified, generally consisting of three regions: a "head," a "neck," and a "tail."[16][17]

-

Region A (Head): Often an aromatic group (e.g., substituted pyridine (B92270) or phenyl ring) that interacts with the vanilloid binding pocket.

-

Region B (Neck/Linker): Typically a urea, thiourea, or carboxamide group that forms key hydrogen bonds.[6][10]

-

Region C (Tail): A second aryl or alkyl group that occupies a more hydrophobic region of the binding pocket.

Optimization focuses on modifying these regions to improve potency, selectivity (over other TRP channels), metabolic stability, and oral bioavailability, while minimizing off-target effects.

Quantitative Data of Representative TRPV1 Antagonists

The following tables summarize in vitro and in vivo data for several classes of TRPV1 antagonists that have been described in the literature.

Table 1: In Vitro Potency of Selected TRPV1 Antagonrants

| Compound | Chemical Class | Species | Assay | IC50 / Ki (nM) | Reference |

|---|---|---|---|---|---|

| Capsazepine | Capsaicin Analog | Guinea Pig | Capsaicin-induced Ca2+ influx | 400 | [5] |

| Rat | Capsaicin-induced Ca2+ influx | 700 | [2] | ||

| BCTC | Tetrahydropyrazine | Human | Capsaicin-induced Ca2+ influx | 36 | [2] |

| Rat | Capsaicin-induced Ca2+ influx | 5.8 | [2] | ||

| SB-705498 | Urea | Human | Capsaicin-induced Ca2+ influx | 3.5 | [10] |

| AMG 517 | Carboxamide | Human | Capsaicin-induced Ca2+ influx | 1 | [18] |

| A-784168 | Propanamide | Human | Capsaicin-induced Ca2+ influx | 23 | [19] |

| Compound 50 | 1,2,4-Oxadiazole | hTRPV1 | Capsaicin-induced Ca2+ influx | 2130 | [20][21] |

| | | rTRPV1 | Capsaicin-induced Ca2+ influx | 5020 |[20][21] |

IC50: Half maximal inhibitory concentration; Ki: Inhibitory constant.

Table 2: In Vivo Efficacy and Side Effect Profile of Selected TRPV1 Antagonists

| Compound | Animal Model | Endpoint | Efficacy (Dose) | Hyperthermia | Reference |

|---|---|---|---|---|---|

| AMG 517 | Rat (CFA model) | Thermal Hyperalgesia | ED50 ~3 mg/kg, p.o. | Yes (in humans) | [18] |

| 1,8-Naphthyridine 52 | Rat (Carrageenan) | Thermal Hyperalgesia | Full reversal (30 mg/kg, p.o.) | Not reported | [15] |

| Rat (CFA model) | Thermal Hyperalgesia | Dose-dependent reduction | Not reported | [15] | |

| Compound 50 | Mouse (Formalin) | Nociceptive Behavior | ED50 = 21.6 mg/kg (Phase 2) | Not reported | [20][21] |

| ABT-102 | Rat (CFA model) | Thermal Hyperalgesia | Attenuated hyperalgesia | Yes (in humans) | [9][22] |

| V116517 | Rat (CFA model) | Thermal Hyperalgesia | ED50 = 0.38 mg/kg, p.o. | Yes (in humans) |[14][22] |

CFA: Complete Freund's Adjuvant; ED50: Half maximal effective dose; p.o.: oral administration.

Clinical Development and Key Challenges

Several TRPV1 antagonists have entered clinical trials for various pain indications.[10][11] While early studies demonstrated successful target engagement (e.g., blocking capsaicin-induced pain), the development of this class has been hampered by a significant on-target side effect: hyperthermia.[9][11]

Hyperthermia: Many first-generation, polymodal TRPV1 antagonists (which block activation by capsaicin, heat, and protons) were found to cause a mild to moderate increase in core body temperature in both preclinical species and human subjects.[9][18][22] For example, AMG 517 caused body temperature elevations surpassing 40°C in some individuals, creating a major safety concern and a hurdle for clinical development.[18] This effect is believed to result from the blockade of TRPV1 channels involved in the physiological regulation of body temperature.[22][23]

Current Strategies and Future Outlook: Research is now focused on developing second-generation antagonists that may circumvent this issue. Strategies include:

-

Mode-Selective Antagonists: Designing compounds that selectively block activation by one stimulus (e.g., capsaicin) but not others (e.g., heat or protons), with the hypothesis that the thermoregulatory role of TRPV1 is tied to a specific activation mode.[22]

-

Peripherally Restricted Antagonists: Developing molecules that do not cross the blood-brain barrier, aiming to provide peripheral analgesia without affecting central thermoregulatory sites.[9][18]

-